Cas no 934495-38-2 ((S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate)
(S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate
- (S)-ETHYL 4-(1-HYDRAZINYLETHYL)BENZOATE BENZENESULFONATE
- benzenesulfonic acid,ethyl 4-(1-hydrazinylethyl)benzoate
-
- MDL: MFCD27977977
- Inchi: 1S/C11H16N2O2.C6H6O3S/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12;7-10(8,9)6-4-2-1-3-5-6/h4-8,13H,3,12H2,1-2H3;1-5H,(H,7,8,9)/t8-;/m0./s1
- InChI Key: RKELBFSJSQMTLO-QRPNPIFTSA-N
- SMILES: S(C1C=CC=CC=1)(O)(=O)=O.C(C1C=CC([C@H](C)NN)=CC=1)(=O)OCC
Computed Properties
- Exact Mass: 366.12500
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 384
- Topological Polar Surface Area: 127
Experimental Properties
- PSA: 127.10000
- LogP: 4.49290
(S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-M0023-1g |
(S)-ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate |
934495-38-2 | 1g |
$275.0 | 2022-04-26 | ||
| TRC | H714535-100mg |
(S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate |
934495-38-2 | 100mg |
$207.00 | 2023-05-18 | ||
| TRC | H714535-1g |
(S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate |
934495-38-2 | 1g |
$1642.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S85040-1g |
(S)-ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate |
934495-38-2 | 1g |
¥4462.0 | 2021-09-07 | ||
| eNovation Chemicals LLC | D767418-100mg |
(S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate |
934495-38-2 | 98% | 100mg |
$150 | 2024-06-06 | |
| eNovation Chemicals LLC | D767418-250mg |
(S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate |
934495-38-2 | 98% | 250mg |
$185 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058448-100mg |
(S)-ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate |
934495-38-2 | 98% | 100mg |
¥795.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058448-250mg |
(S)-ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate |
934495-38-2 | 98% | 250mg |
¥1547.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058448-1g |
(S)-ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate |
934495-38-2 | 98% | 1g |
¥3313.00 | 2024-04-24 | |
| Aaron | AR00GUM3-100mg |
(S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate |
934495-38-2 | 98% | 100mg |
$90.00 | 2023-12-14 |
(S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on (S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate
Introduction to (S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate (CAS No. 934495-38-2)
Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology, with each molecule potentially holding the key to groundbreaking therapies. One such compound, (S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate, identified by its CAS number 934495-38-2, has garnered significant attention in recent years due to its unique structural properties and promising applications in medicinal chemistry.
The compound’s name provides a detailed insight into its chemical structure, highlighting its benzoic acid core, the ethyl ester functionality, and the benzenesulfonate moiety. These features contribute to its distinct pharmacological profile, making it a subject of intense research interest. Specifically, the presence of the (S)-configuration suggests a chiral center, which is often crucial for the biological activity of pharmaceutical agents.
In recent years, there has been a surge in research focused on chiral auxiliaries and ligands that can enhance the enantioselective synthesis of pharmaceutical intermediates. The benzoic acid derivative in this compound has been explored for its potential as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, makes it a versatile intermediate in organic synthesis.
The benzenesulfonate group adds another layer of functionality to the molecule, influencing its solubility and interaction with biological targets. This group is particularly interesting because it can act as a bridge between hydrophilic and hydrophobic regions of larger molecules, potentially improving their bioavailability. Such properties are highly valued in drug design, where optimizing solubility and membrane permeability is essential for achieving therapeutic efficacy.
Recent studies have begun to explore the potential of (S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate in the development of novel therapeutic agents. Its structural features make it a candidate for use in targeted drug delivery systems, where precise control over molecular interactions is crucial. For instance, researchers have investigated its use in designing prodrugs that release active pharmaceutical ingredients under specific physiological conditions.
The compound’s hydrazinylethyl side chain is another area of interest, as hydrazine derivatives are known for their reactivity and ability to form stable bonds with various biological targets. This reactivity has been leveraged in the development of antitumor agents and antimicrobial compounds. The ethyl ester group further enhances this potential by providing a site for further functionalization, allowing chemists to tailor the molecule’s properties for specific applications.
In addition to its pharmaceutical applications, (S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate has shown promise in materials science. Its unique chemical structure makes it a suitable candidate for developing new polymers and coatings with enhanced mechanical and thermal properties. These materials could find applications in industries ranging from aerospace to electronics, where high-performance materials are essential.
The synthesis of this compound has also been optimized to ensure high yield and purity, which are critical factors in pharmaceutical manufacturing. Advanced synthetic techniques, such as asymmetric catalysis and flow chemistry, have been employed to achieve these goals. These methods not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable chemistry practices.
The benzenesulfonate moiety plays a significant role in the compound’s overall behavior. It can influence both the compound’s solubility in different solvents and its reactivity with biological targets. For example, sulfonate groups are known to enhance water solubility while maintaining hydrophobic interactions with certain biological molecules. This dual functionality makes (S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate a versatile tool in drug design.
Recent research has also highlighted the compound’s potential as an intermediate in the synthesis of more complex molecules. Its benzoic acid core can undergo various reactions, such as esterification and amidation, allowing chemists to introduce additional functional groups. These modifications can fine-tune the molecule’s pharmacological properties, making it more effective against specific diseases or conditions.
The hydrazinylethyl side chain offers another avenue for functionalization. Hydrazine derivatives are known for their ability to form imines and hydrazones with aldehydes and ketones, respectively. This reactivity has been exploited in the development of various pharmaceuticals and agrochemicals. By incorporating this side chain into (S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate, researchers can create molecules with enhanced binding affinity to biological targets.
The ethyl ester group at the 4-position of the benzoic acid core provides another site for modification. Esterases are enzymes that cleave ester bonds, releasing fatty acids or other small molecules. By incorporating an ester group into a drug molecule, researchers can design prodrugs that release the active ingredient only when they reach their target site or when exposed to specific enzymatic conditions.
In conclusion, (S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate (CAS No. 934495-38-2) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with tailored properties. The ongoing research into its applications underscores its importance as a building block for innovative therapies and advanced materials.
934495-38-2 ((S)-4-(1-Hydrazinylethyl)benzoic Acid Ethyl Ester Benzenesulfonate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)